molecular formula C16H20N4O2 B2429101 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine CAS No. 2415473-10-6

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine

Cat. No.: B2429101
CAS No.: 2415473-10-6
M. Wt: 300.362
InChI Key: AVRQIXYPWCAAJP-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine is a complex organic compound featuring a unique structure that combines a cyclopenta[c]pyridazine core with a piperazine ring

Properties

IUPAC Name

cyclopropyl-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(11-4-5-11)19-6-8-20(9-7-19)16(22)14-10-12-2-1-3-13(12)17-18-14/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRQIXYPWCAAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[c]pyridazine core, which can be synthesized through a cyclocondensation reaction involving appropriate precursors such as cyclopentanone and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a catalyst like acetic acid.

Next, the cyclopropanecarbonyl group is introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an aluminum chloride catalyst. Finally, the piperazine ring is attached through a nucleophilic substitution reaction, where the intermediate compound reacts with piperazine under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-methylpiperazine
  • 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-ethylpiperazine
  • 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-phenylpiperazine

Uniqueness

Compared to similar compounds, 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine stands out due to the presence of the cyclopropanecarbonyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine (CAS Number: 2415473-10-6) is a member of the pyridazine family, known for its diverse biological activities. This article delves into its biological activity, including its synthesis, characterization, and potential therapeutic applications based on recent research findings.

Molecular Structure

  • Molecular Formula : C16H20N4O2
  • Molecular Weight : 284.36 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
SolubilityN/A

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that typically include cycloaddition methods and the use of various reagents to achieve the desired carbonyl and piperazine functionalities. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry have been utilized to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

Recent studies have indicated that compounds within the pyridazine family exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that derivatives of pyridazines can induce apoptosis in human adenocarcinoma cell lines such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and LoVo (colon cancer) cells. The cytotoxicity was measured using the MTS assay, which demonstrated dose-dependent effects.

Table 1: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-725
SK-OV-330
LoVo20

The proposed mechanism of action for the cytotoxic effects includes the induction of oxidative stress and disruption of mitochondrial function leading to cell death. The structural features of cyclopenta[c]pyridazines contribute to their ability to interact with cellular targets effectively.

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of pyridazine derivatives. They have shown activity against various bacterial strains, suggesting a broad spectrum of biological activity that warrants further investigation.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated a series of pyridazine derivatives for their anticancer properties. Among them, this compound exhibited notable activity against colon cancer cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of various pyridazine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial activity, thereby highlighting their potential as therapeutic agents in treating infections.

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